molecular formula C13H16O2 B8636375 ethyl 2-methyl-3-(4-methylphenyl)prop-2-enoate

ethyl 2-methyl-3-(4-methylphenyl)prop-2-enoate

Cat. No. B8636375
M. Wt: 204.26 g/mol
InChI Key: OYLIWRZHBODATL-UHFFFAOYSA-N
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Patent
US07420070B2

Procedure details

To dimethylformamide (1802 ml) that had been cooled to −10° C. was added sodium tert-butoxide (528.6 g) and the solution was stirred at −5 to 0° C. for 30 min. Triethyl 2-phosphonopropionate (1310 g) was added dropwise thereto at 10° C. or below. The solution was stirred at 2 to 5° C. for 1 hr, and 4-methylbenzaldehyde (600.8 g) was added dropwise thereto at 10° C. or below and the solution was stirred at room temperature for 1 hr. Water was added thereto and the solution was extracted with toluene. The extract was washed with water and the solvent was distilled off to give the title compound as an oil (1009 g, yield 98.8%).
Quantity
1802 mL
Type
reactant
Reaction Step One
Quantity
528.6 g
Type
reactant
Reaction Step Two
Quantity
1310 g
Type
reactant
Reaction Step Three
Quantity
600.8 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
98.8%

Identifiers

REACTION_CXSMILES
CN(C)C=O.CC(C)([O-])C.[Na+].[CH3:12][CH2:13][O:14][C:15]([CH:17](P(OCC)(OCC)=O)[CH3:18])=[O:16].[CH3:27][C:28]1[CH:35]=[CH:34][C:31]([CH:32]=O)=[CH:30][CH:29]=1>O>[CH3:18][C:17](=[CH:32][C:31]1[CH:34]=[CH:35][C:28]([CH3:27])=[CH:29][CH:30]=1)[C:15]([O:14][CH2:13][CH3:12])=[O:16] |f:1.2|

Inputs

Step One
Name
Quantity
1802 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
528.6 g
Type
reactant
Smiles
CC(C)([O-])C.[Na+]
Step Three
Name
Quantity
1310 g
Type
reactant
Smiles
CCOC(=O)C(C)P(=O)(OCC)OCC
Step Four
Name
Quantity
600.8 g
Type
reactant
Smiles
CC1=CC=C(C=O)C=C1
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
the solution was stirred at −5 to 0° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 10° C. or below
STIRRING
Type
STIRRING
Details
The solution was stirred at 2 to 5° C. for 1 hr
Duration
1 h
STIRRING
Type
STIRRING
Details
at 10° C. or below and the solution was stirred at room temperature for 1 hr
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
the solution was extracted with toluene
WASH
Type
WASH
Details
The extract was washed with water
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC(C(=O)OCC)=CC1=CC=C(C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 1009 g
YIELD: PERCENTYIELD 98.8%
YIELD: CALCULATEDPERCENTYIELD 98.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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